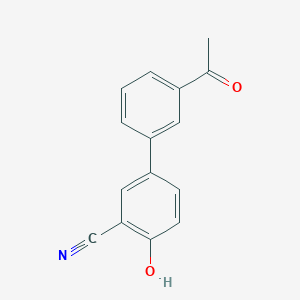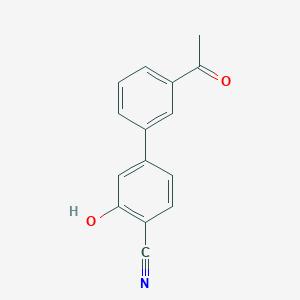
3-Cyano-5-(2,5-difluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% (3-CN-2,5-dFP) is a compound belonging to the class of organic compounds known as phenols. It is a white to off-white crystalline solid with a melting point of approximately 150°C. 3-CN-2,5-dFP is widely used in scientific research due to its unique properties. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% is a phenolic compound that has been shown to act as an antioxidant. It has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has been shown to reduce inflammation in cells, as well as to reduce the levels of certain inflammatory cytokines. It has also been shown to reduce oxidative stress in cells, as well as to reduce the levels of certain reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively stable compound and has a high melting point. However, it does have some limitations. It is a relatively toxic compound and should be handled with care. It is also not very soluble in water, so it may not be suitable for some experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-Cyano-5-(2,5-difluorophenyl)phenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to investigate its potential as a catalyst in organic synthesis.
Métodos De Síntesis
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde with 2,5-difluorophenylmagnesium bromide in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting 4-nitro-2,5-difluorophenol with sodium cyanide in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in various biochemical and physiological experiments. It has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDCZYLAAKCKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684742 |
Source


|
| Record name | 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-02-1 |
Source


|
| Record name | 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














